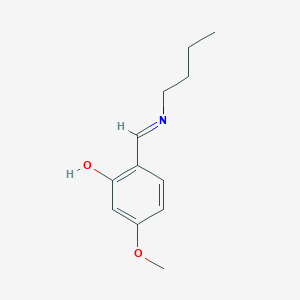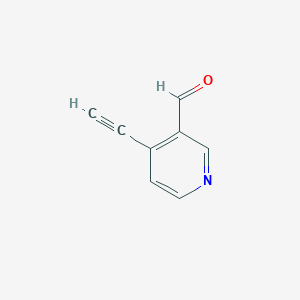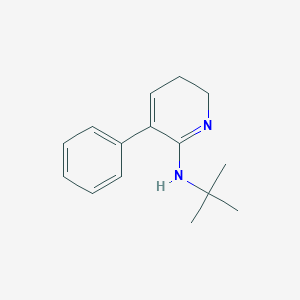![molecular formula C10H14N2O9 B14175618 N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine CAS No. 926009-99-6](/img/structure/B14175618.png)
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine is a chemical compound with the molecular formula C17H30N2O7 and a molecular weight of 374.43 g/mol . This compound is known for its unique structure, which includes both carboxymethyl and oxaloglycine groups. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine typically involves the reaction of ethylenediamine with glycine and oxalic acid under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as carboxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: This compound is used in the formulation of industrial cleaning agents and metal ion sequestrants.
Wirkmechanismus
The mechanism of action of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine involves its ability to chelate metal ions and interact with biological molecules . The compound binds to metal ions through its carboxyl and amino groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Similar in structure and function, used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with a similar mechanism of action.
Uniqueness
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine is unique due to its specific combination of carboxymethyl and oxaloglycine groups, which provide distinct chemical properties and reactivity compared to other chelating agents . This uniqueness makes it valuable in specialized applications where other chelating agents may not be as effective.
Eigenschaften
CAS-Nummer |
926009-99-6 |
|---|---|
Molekularformel |
C10H14N2O9 |
Molekulargewicht |
306.23 g/mol |
IUPAC-Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H14N2O9/c13-6(14)3-11(4-7(15)16)1-2-12(5-8(17)18)9(19)10(20)21/h1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,20,21) |
InChI-Schlüssel |
PGXNTTHOZQHGHI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC(=O)O)C(=O)C(=O)O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)

![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)


![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)


![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)

